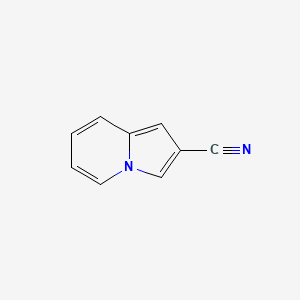

Indolizine-2-carbonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

indolizine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-6-8-5-9-3-1-2-4-11(9)7-8/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQCUYOSKCAMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700930 | |

| Record name | Indolizine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153274-67-0 | |

| Record name | Indolizine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | indolizine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Indolizine-2-carbonitrile: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of Indolizine-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its precise chemical identity, explore efficient synthetic methodologies with mechanistic insights, and survey its current and potential applications, particularly in the realm of drug development. This document is intended for researchers, chemists, and professionals engaged in the fields of organic synthesis and pharmaceutical sciences.

Core Compound Identification: this compound

Indolizine is an aromatic, nitrogen-containing fused heterocyclic system, isomeric with the more common indole.[1] It consists of a pyridine ring fused to a pyrrole ring, with the nitrogen atom at the bridgehead position. This 10-π electron aromatic system forms the core of numerous alkaloids and synthetically valuable molecules, making it a "privileged scaffold" in drug discovery.[2] The specific derivative, this compound, is distinguished by the presence of a nitrile (-C≡N) group at the 2-position of the indolizine ring, a modification that significantly influences its electronic properties and biological activity.

The definitive IUPAC name for the compound is This compound .

Chemical Structure and Numbering

The structure of this compound is based on the standard numbering of the indolizine ring system, which begins at the carbon adjacent to the nitrogen in the five-membered ring.

Caption: Chemical structure of this compound with IUPAC numbering.

Key Compound Identifiers

A summary of essential data for this compound is provided below for quick reference and unambiguous identification.

| Identifier | Value | Source |

| CAS Number | 153274-67-0 | [3][4] |

| Molecular Formula | C₉H₆N₂ | [3] |

| Molecular Weight | 142.16 g/mol | [3] |

| SMILES | C1=CC2=CC(=CN2C=C1)C#N | [3] |

| MDL Number | MFCD09879893 | [3] |

Synthesis and Mechanistic Considerations

The synthesis of the indolizine core is a well-established area of organic chemistry, with several classical and modern methods available.[5] Common strategies include the Tschitschibabin reaction, 1,3-dipolar cycloadditions of pyridinium ylides, and various intramolecular cyclization reactions.[2][6][7]

For the specific synthesis of this compound, modern, efficient methods are preferred to achieve high yields and purity, which are critical for subsequent applications in drug development.

Featured Protocol: Microwave-Assisted Synthesis from Morita-Baylis-Hillman Adducts

A highly efficient, one-step synthesis of this compound has been reported using microwave irradiation, starting from Morita-Baylis-Hillman adducts (MBHA).[8] This approach is notable for its good-to-high yields (70-81%) and rapid reaction times.[8]

Causality and Expertise: The choice of microwave assistance is a key experimental decision. Unlike conventional heating, microwave irradiation provides rapid, uniform heating throughout the reaction vessel. This often leads to a dramatic reduction in reaction time, minimization of side product formation, and improved yields, which is a significant advantage in process chemistry and library synthesis.

Caption: Workflow for microwave-assisted synthesis of this compound.

Step-by-Step Methodology

-

Reactant Preparation: A solution of the appropriate Morita-Baylis-Hillman adduct (derived from an activated alkene and an aldehyde) and a suitable pyridine derivative is prepared in a high-boiling point solvent (e.g., DMF, NMP) within a sealed microwave reaction vessel.

-

Microwave Reaction: The vessel is placed in a dedicated microwave synthesizer. The reaction is subjected to a set temperature (e.g., 120-150 °C) and power for a short duration (e.g., 10-30 minutes).

-

Self-Validation: The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS to determine the point of optimal conversion and minimize degradation.

-

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove inorganic impurities.

-

Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. Final purification is achieved via flash column chromatography on silica gel to yield pure this compound.

-

Characterization: The identity and purity of the final compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

The unique electronic and structural features of the indolizine scaffold make its derivatives, including this compound, highly valuable in both medicinal chemistry and materials science.

Antiviral Activity

This compound has demonstrated notable potential as an antiviral agent. It has been shown to inhibit the replication of influenza A virus.[3]

-

Mechanism of Action: The compound functions as an inhibitor of the viral RNA polymerase.[3] By targeting this crucial enzyme, it effectively prevents the transcription and subsequent replication of the viral genome, thereby halting the propagation of the virus.[3] This mechanism is particularly promising as it may also be effective against resistant viral strains.[3] There is also evidence to suggest activity against other non-nucleoside reverse transcriptases, such as those from HIV.[3]

Caption: Mechanism of antiviral action for this compound.

Broader Pharmacological Potential

The indolizine core is a versatile scaffold found in compounds with a wide array of biological activities. The introduction of the 2-carbonitrile moiety can modulate this activity, offering a strategic handle for developing new therapeutic agents.

| Pharmacological Activity | Context and Examples | Source(s) |

| Antimicrobial | Indolizine derivatives have shown activity against various bacterial and fungal pathogens. | [9] |

| Anti-inflammatory | Certain substituted indolizines act as potent inhibitors of enzymes like PLA2 involved in the inflammatory cascade. | |

| Anticancer | The indolizine moiety is present in natural alkaloids with antitumor properties, and synthetic derivatives are actively being explored. | [9] |

| CNS Depressant | Mannich bases of 2-phenylindolizines have shown pronounced central nervous system depressant effects. | [2] |

| Enzyme Inhibition | Substituted indolizine-carbonitriles have been identified as inhibitors of phosphatases involved in infectious diseases. | [2] |

| Antioxidant | The electron-rich nature of the ring system imparts antioxidant properties to many indolizine derivatives. | [6] |

Materials Science and Optoelectronics

Beyond pharmacology, the conjugated π-system of this compound gives it distinct optical properties.[3] Its strong fluorescence, a characteristic feature of the planar indolizine core, makes it a candidate for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or as a fluorescent probe in biological imaging.[3]

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its definitive structure, characterized by the IUPAC name this compound, serves as a foundation for its diverse applications. Efficient synthetic routes, particularly those leveraging modern techniques like microwave assistance, enable its production for research and development. With proven antiviral activity and a scaffold known for a wide spectrum of pharmacological effects, this compound represents a valuable building block for the next generation of therapeutics and advanced functional materials.

References

-

PubChem. (n.d.). 7-methyl-8-oxo-7H-indolizine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Cunha, S. M. D., de Oliveira, R. G., & Vasconcellos, M. (2013). Microwave-assisted convenient syntheses of 2-indolizine derivatives from Morita-Baylis-Hillman adducts: new in silico potential ion channel modulators. ResearchGate. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of indolizine-1-carbonitrile derivatives. ResearchGate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A direct method for the synthesis of indolizine derivatives from easily available aromatic ketones, pyridines, and acrylonitrile derivatives. Semantic Scholar. Retrieved from [Link]

-

Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). indolizine-a-privileged-biological-scaffold.pdf. Der Pharma Chemica. Retrieved from [Link]

-

Wang, Y., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Indolizine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Indolizine-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Indolizine. Wikipedia. Retrieved from [Link]

-

International Journal of Engineering Trends and Technology. (2024). Recent Advances in the Synthesis of Indolizines and their Derivatives. IJETT. Retrieved from [Link]

Sources

- 1. Indolizine - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. This compound | 153274-67-0 | DGA27467 [biosynth.com]

- 4. This compound CAS#: 153274-67-0 [chemicalbook.com]

- 5. ijettjournal.org [ijettjournal.org]

- 6. jbclinpharm.org [jbclinpharm.org]

- 7. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Indolizine-2-carbonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine-2-carbonitrile is a heterocyclic aromatic compound belonging to the indolizine class, which are isomers of indole. This scaffold has garnered significant attention in medicinal chemistry due to its presence in various biologically active natural products and its potential as a pharmacophore in the design of novel therapeutic agents. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, physicochemical properties, and emerging applications in drug discovery.

Core Chemical Identity

A clear definition of the molecule is foundational. Below are the key identifiers for this compound.

| Property | Value | Source |

| CAS Number | 153274-67-0 | [1] |

| Molecular Formula | C₉H₆N₂ | [1] |

| Molecular Weight | 142.16 g/mol | [1] |

| Canonical SMILES | C1=CC2=CC(=CN2C=C1)C#N | [1] |

Synthesis of this compound

The synthesis of the indolizine core can be achieved through various strategies, with the 1,3-dipolar cycloaddition being a prominent method. A particularly efficient and modern approach for the specific synthesis of this compound is the microwave-assisted one-pot reaction from Morita-Baylis-Hillman (MBH) adducts. This method offers high yields and reduced reaction times compared to conventional heating methods.[2]

Microwave-Assisted Synthesis from a Morita-Baylis-Hillman Adduct

This protocol outlines a one-step synthesis that yields this compound in good to high yields (around 70%).[2] The causality behind this experimental choice lies in the efficiency and atom economy of the microwave-assisted intramolecular cyclization.

Reaction Scheme:

Caption: Microwave-assisted synthesis workflow.

Detailed Experimental Protocol:

Materials:

-

Morita-Baylis-Hillman adduct derived from 2-pyridinecarboxaldehyde and acrylonitrile

-

High-purity solvent (e.g., DMF or DMSO)

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

Dissolve the Morita-Baylis-Hillman adduct in a suitable solvent within a microwave reactor vial.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a predetermined temperature and time (e.g., 150°C for 15-30 minutes). The optimization of these parameters is crucial for maximizing the yield.

-

After the reaction is complete, cool the vial to room temperature.

-

The reaction mixture is then purified using column chromatography on silica gel to isolate the pure this compound.

This self-validating system is confirmed by spectroscopic analysis of the final product to ensure its identity and purity.

Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of this compound is essential for its application in drug development, influencing factors such as solubility, membrane permeability, and formulation.

While extensive experimental data for this compound is not widely published, related indolizine structures are known to be crystalline solids. Spectroscopic data is crucial for the unambiguous identification of the synthesized compound.

Expected Spectroscopic Data:

-

¹H NMR: Resonances in the aromatic region characteristic of the indolizine ring protons.

-

¹³C NMR: Signals corresponding to the nine carbon atoms, including the distinctive nitrile carbon signal.

-

IR Spectroscopy: A sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 142.16 g/mol .

Potential Therapeutic Applications and Mechanism of Action

The indolizine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] While specific experimental biological data for this compound is limited, in silico studies and research on related compounds provide valuable insights into its potential.

Potential as Ion Channel Modulators

In silico studies have suggested that this compound has the potential to act as an ion channel modulator.[2] This prediction is based on computational models that assess the molecule's structural similarity to known ion channel ligands and its calculated physicochemical properties.

Antimicrobial and Antifungal Activity

Derivatives of indolizine-1-carbonitrile have shown promising antimicrobial and antifungal activities.[4] These compounds are hypothesized to exert their effects by inhibiting essential microbial enzymes. For instance, some indolizine derivatives have been identified as inhibitors of bacterial protein tyrosine phosphatases (PTPs), which are crucial for the virulence of several pathogenic bacteria.

Hypothesized Mechanism of Action (Antimicrobial):

Caption: Hypothesized inhibition of bacterial PTP.

Antiviral and Anticancer Potential

The broader class of indolizine derivatives has been investigated for anti-HIV and anticancer activities.[5] The planar, electron-rich structure of the indolizine ring allows for potential intercalation with DNA or interaction with key enzymatic active sites. For example, some indolizine derivatives have shown antiproliferative activity against cancer cell lines by inhibiting EGFR kinase.

Conclusion and Future Directions

This compound is a synthetically accessible compound with a promising, yet largely unexplored, therapeutic potential. Its efficient synthesis via microwave-assisted methods makes it an attractive scaffold for further chemical modification and biological evaluation. Future research should focus on the experimental validation of its predicted activity as an ion channel modulator and a thorough investigation of its antimicrobial, antiviral, and anticancer properties. Elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective this compound-based drug candidates.

References

-

da Cunha, S., et al. (2013). Microwave-assisted convenient syntheses of 2-indolizine derivatives from Morita-Baylis-Hillman adducts: new in silico potential ion channel modulators. Journal of the Brazilian Chemical Society, 24(3), 430-436. Retrieved from [Link]

-

Faghih-Mirzaei, E., et al. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iranian Journal of Pharmaceutical Research, 17(3), 883–895. Retrieved from [Link]

-

PubChem. (n.d.). 7-methyl-8-oxo-7H-indolizine-2-carbonitrile. Retrieved from [Link]

-

ResearchGate. (2013). Microwave-assisted convenient syntheses of 2-indolizine derivatives from Morita-Baylis-Hillman adducts: new in silico potential ion channel modulators. Retrieved from [Link]

-

Faghih-Mirzaei, E., et al. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. PubMed. Retrieved from [Link]

-

Amuthalakshmi, S., et al. (2021). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica, 13(2), 27-35. Retrieved from [Link]

-

Belal, A., et al. (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 30(10), 787-805. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 4. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Indolizine-2-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for indolizine-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to this compound

Indolizine, a structural isomer of indole, forms the core of numerous natural products and synthetic compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a carbonitrile group at the 2-position of the indolizine ring creates a molecule with unique electronic and structural features, making its detailed spectroscopic characterization crucial for its application and further development. This guide synthesizes available spectroscopic information on closely related derivatives to present a predicted and detailed analysis of this compound.

Molecular Structure and Numbering

The structure of indolizine consists of a fused pyridine and pyrrole ring system. The numbering of the indolizine core is essential for the correct assignment of spectroscopic signals.

Caption: Numbering of the this compound core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are based on the analysis of various substituted indolizine derivatives.[4]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for each of the seven protons on the indolizine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the aromaticity of the heterocyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 | ~7.5 - 7.8 | s | - |

| H-3 | ~7.0 - 7.3 | s | - |

| H-5 | ~7.8 - 8.1 | d | ~7.0 |

| H-6 | ~6.5 - 6.8 | t | ~7.0 |

| H-7 | ~6.8 - 7.1 | t | ~7.0 |

| H-8 | ~7.2 - 7.5 | d | ~9.0 |

-

Rationale for Assignments: Protons on the pyridine ring (H-5, H-6, H-7, H-8) will exhibit characteristic coupling patterns. H-5 is expected to be the most deshielded proton of the pyridine ring due to its proximity to the nitrogen atom. The protons on the five-membered ring (H-1 and H-3) will appear as singlets, with their chemical shifts influenced by the adjacent nitrile group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbonitrile group will have a characteristic signal in the downfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~115 - 120 |

| C-2 | ~100 - 105 |

| C-3 | ~125 - 130 |

| C-5 | ~120 - 125 |

| C-6 | ~110 - 115 |

| C-7 | ~115 - 120 |

| C-8 | ~120 - 125 |

| C-8a | ~135 - 140 |

| C≡N | ~117 - 122 |

-

Rationale for Assignments: The carbon (C-2) directly attached to the electron-withdrawing nitrile group is expected to be significantly shielded. The bridgehead carbon (C-8a) and the carbon adjacent to the nitrogen in the five-membered ring (C-3) are expected to be deshielded. The nitrile carbon itself will appear in a characteristic region for cyano groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic stretching vibration of the nitrile group.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch | 2220 - 2240 | Strong, sharp |

| C=C stretch (aromatic) | 1600 - 1650 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

-

Expert Insight: The strong and sharp absorption band in the region of 2220-2240 cm⁻¹ is a definitive indicator of the presence of a nitrile group.[5] The exact position of this band can be influenced by the electronic environment of the indolizine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₆N₂), the expected molecular weight is approximately 142.16 g/mol .

-

Expected Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 142.

-

Fragmentation Pattern: The fragmentation of the indolizine ring is a complex process. Common fragmentation pathways for indolizine derivatives involve the loss of small molecules like HCN, which would result in a fragment ion at m/z = 115. The loss of the nitrile group as a radical is also a possibility.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Synthesis of Indolizine Derivatives

Step-by-Step Methodology:

-

Formation of the Pyridinium Ylide: A 2-substituted pyridine is reacted with an α-halo ketone or ester in a suitable solvent (e.g., acetone, acetonitrile) to form the corresponding N-alkylpyridinium salt.

-

In situ Ylide Generation and Cycloaddition: The pyridinium salt is treated with a base (e.g., triethylamine, potassium carbonate) to generate a pyridinium ylide in situ. This ylide then undergoes a 1,3-dipolar cycloaddition with a dipolarophile containing a carbon-carbon triple bond, such as an activated alkyne (e.g., dimethyl acetylenedicarboxylate). For the synthesis of a 2-carbonitrile derivative, an appropriately substituted dipolarophile would be required.

-

Aromatization: The initial cycloadduct often undergoes spontaneous aromatization to yield the stable indolizine ring system.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Caption: General workflow for the synthesis of indolizine derivatives.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound based on established data from related compounds. The presented NMR, IR, and MS data, along with a general synthetic protocol, offer a valuable resource for researchers working with this important class of heterocyclic compounds. Experimental verification of this data is encouraged to further solidify our understanding of this molecule's properties.

References

-

Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCrData, 6(9), x210995. (2021). [Link]

-

Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(4), 183–195. (2017). [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(18), 5587. (2021). [Link]

-

STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES. Romanian Journal of Physics, 53(1-2), 369-378. (2008). [Link]

-

Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Oxidative Aminocarbonylation Approach. European Journal of Organic Chemistry, 2024(12), e202400013. (2024). [Link]

-

Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iranian Journal of Pharmaceutical Research, 18(3), 1436–1453. (2019). [Link]

-

Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1419. (2019). [Link]

-

Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(30), 7169-7188. (2016). [Link]

-

Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 30(1), 47-62. (2020). [Link]

Sources

- 1. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 4. jbclinpharm.org [jbclinpharm.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of Indolizine-2-carbonitrile

Introduction: The Significance of Physicochemical Profiling for Indolizine-2-carbonitrile

This compound is a member of the indolizine class of nitrogen-containing heterocyclic compounds. This scaffold is of significant interest to researchers in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of a carbonitrile group at the 2-position of the indolizine core can significantly influence its electronic properties, molecular interactions, and metabolic fate, making it a key structure for further chemical exploration.

However, the therapeutic potential of any novel compound is fundamentally linked to its physicochemical properties. Among the most critical of these are solubility and stability. Poor solubility can hinder absorption and lead to unreliable results in biological assays, while instability can result in loss of potency and the formation of potentially toxic degradation products.[5] This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, empowering researchers to generate the robust data necessary for advancing their drug discovery and development programs. Due to the limited availability of specific experimental data for this compound in the public domain, this document serves as a practical, in-depth manual outlining the necessary experimental protocols and theoretical considerations.

Part 1: A Practical Guide to Determining the Solubility of this compound

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a critical parameter in drug development. It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[6][7]

-

Kinetic Solubility: This is a high-throughput measurement that reflects the solubility of a compound under non-equilibrium conditions, typically after being rapidly introduced into an aqueous buffer from a concentrated organic solvent stock (e.g., DMSO).[6][8][9][10] It is particularly useful in the early stages of drug discovery for ranking compounds.

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured when a surplus of the solid compound is in equilibrium with the solution.[6][7][8] This measurement is more time-consuming but provides a more accurate representation of the compound's solubility, which is crucial for later-stage development and formulation.

Experimental Protocol for Kinetic Solubility Determination (Turbidimetric Method)

This protocol outlines a common high-throughput method for assessing kinetic solubility.

Rationale: The principle behind this method is that as the concentration of the compound in the aqueous buffer exceeds its solubility limit, the compound will precipitate, causing turbidity that can be measured by light scattering.[10]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Nephelometer or a plate reader with a turbidity reading capability

-

Multichannel pipettes

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: To a separate 96-well plate, add a precise volume of PBS (e.g., 198 µL).

-

Compound Addition: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of each DMSO stock concentration to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.

-

Incubation: Mix the plate on a shaker for a defined period, typically 1 to 2 hours, at a controlled temperature (e.g., 25°C).[6]

-

Measurement: Measure the turbidity of each well using a nephelometer. The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to a blank (PBS with 1% DMSO).

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[6]

Rationale: By agitating an excess of the solid compound in a solvent for an extended period, a true equilibrium between the dissolved and undissolved compound is established.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, relevant organic solvents like ethanol, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg).

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[6]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC method.

-

Calculation: The thermodynamic solubility is reported in units such as µg/mL or µM.

Data Presentation for Solubility

The results of solubility testing should be presented in a clear and organized manner.

| Solvent/Medium | pH | Temperature (°C) | Solubility Type | Solubility (µg/mL) | Solubility (µM) |

| Water | ~7.0 | 25 | Thermodynamic | Experimental Data | Experimental Data |

| PBS | 7.4 | 25 | Thermodynamic | Experimental Data | Experimental Data |

| 0.1 M HCl | 1.0 | 37 | Thermodynamic | Experimental Data | Experimental Data |

| Ethanol | N/A | 25 | Thermodynamic | Experimental Data | Experimental Data |

| Acetonitrile | N/A | 25 | Thermodynamic | Experimental Data | Experimental Data |

| PBS | 7.4 | 25 | Kinetic | Experimental Data | Experimental Data |

| Table 1: Template for summarizing solubility data for this compound. |

Visualization of Solubility Workflow

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Part 2: A Framework for Assessing the Chemical Stability of this compound

Chemical stability assessment is crucial for identifying potential degradation pathways and establishing appropriate storage conditions. Forced degradation, or stress testing, is a systematic way to accelerate the degradation of a compound under harsh conditions to predict its long-term stability.[11][12][13][14] These studies are mandated by regulatory bodies like the ICH.[11][12][14] The parent indolizine ring is known to be sensitive to air and light, a characteristic that may be shared by its derivatives.[5]

Forced Degradation Studies: Protocols and Rationale

Forced degradation studies should aim for a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without being overly complex.[11][15]

2.1.1 Hydrolytic Stability (Acidic and Basic Conditions)

Rationale: To evaluate the susceptibility of this compound to hydrolysis, which is a common degradation pathway for many drug molecules. The cyano group itself can be susceptible to hydrolysis.[16]

Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[15]

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis (for basic samples, add an equivalent amount of acid, and vice versa).

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect the formation of degradation products.

2.1.2 Oxidative Stability

Rationale: To assess the compound's vulnerability to oxidation, which can occur during manufacturing, storage, or in vivo.

Procedure:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the compound's solution.

-

Incubate the mixture at room temperature for a set period (e.g., 24 hours).

-

Withdraw samples at various time points.

-

Analyze the samples by HPLC.

2.1.3 Photostability

Rationale: To determine the compound's sensitivity to light exposure, which is a critical consideration for packaging and storage.

Procedure:

-

Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12][15]

-

Keep a control sample protected from light.

-

After the exposure period, analyze both the exposed and control samples by HPLC.

2.1.4 Thermal Stability (Dry Heat)

Rationale: To evaluate the stability of the solid compound at elevated temperatures.

Procedure:

-

Place a solid sample of this compound in a temperature-controlled oven (e.g., 60-80°C).[15]

-

Maintain the sample at this temperature for a specified duration (e.g., up to 2 weeks).

-

Withdraw samples at different time points.

-

Prepare solutions of the samples and analyze by HPLC.

Analytical Methodology: Stability-Indicating HPLC Method

A crucial component of stability testing is a validated stability-indicating analytical method, typically a reverse-phase HPLC (RP-HPLC) method. This method must be able to separate the parent compound from all potential degradation products, ensuring that the quantification of the parent compound is accurate.

Key aspects of method development:

-

Column: A C18 column is often a good starting point.[17][18]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Detection: UV detection is suitable for chromophoric compounds like indolizines. The detection wavelength should be chosen at the absorbance maximum of this compound.

-

Gradient Elution: A gradient elution is often necessary to separate the parent compound from degradation products with varying polarities.

Data Presentation for Stability

The results from forced degradation studies should be tabulated to clearly show the extent of degradation under each stress condition.

| Stress Condition | Parameters | Time (hours) | % Parent Compound Remaining | Observations (e.g., No. of Degradants) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 0 | 100 | - |

| 24 | Experimental Data | Experimental Data | ||

| Base Hydrolysis | 0.1 M NaOH, 60°C | 0 | 100 | - |

| 24 | Experimental Data | Experimental Data | ||

| Oxidation | 3% H₂O₂, RT | 0 | 100 | - |

| 24 | Experimental Data | Experimental Data | ||

| Photolysis | ICH Q1B light source | - | Experimental Data | Experimental Data |

| Thermal (Solid) | 80°C | 0 | 100 | - |

| 168 | Experimental Data | Experimental Data | ||

| Table 2: Template for summarizing forced degradation data for this compound. |

Visualization of Stability Testing Workflow

Caption: General workflow for forced degradation studies of this compound.

Conclusion

References

-

Zong, R., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC - NIH. [Link]

-

TechnoBridge. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Mucha, P., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. PubMed. [Link]

-

Regueiro-Ren, A., et al. (2002). SAR and pH stability of cyano-substituted epothilones. PubMed. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Senthil, S., et al. Stability trends across –NNO– containing heterocycles. ResearchGate. [Link]

-

Venugopala, K. N., et al. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]

-

Iram, F., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

MDPI. Special Issue : Novelties in N-Heterocycles Chemistry: From Synthesis to Application. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Zong, R., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. ResearchGate. [Link]

-

Iram, F., et al. (2016). Forced Degradation Studies. SciSpace. [Link]

-

IJCRT. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

-

El-Gazzar, A. B. A., et al. (2021). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6- diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. PubMed. [Link]

-

Venugopala, K. N., et al. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Gholam-Hoseini-Alamdari, S., et al. (2017). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. PMC - NIH. [Link]

-

Beck, I. (2025). Critical survey of stability constants of cyano complexes. ResearchGate. [Link]

-

da Silva, J. P., et al. Synthesis and photophysical properties of 2-aryl-5-carbonyl indolizines. ResearchGate. [Link]

-

quimicaorganica.org. (2010). The cyano group in the synthesis of heterocycles. [Link]

-

ResearchGate. Pharmacological and photophysical properties of some indolizines. [Link]

-

Hui, J., et al. (2021). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

de la Cruz, P., et al. RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. [Link]

-

Gryko, D. T. (2025). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024. ResearchGate. [Link]

-

Wikipedia. Indolizine. [Link]

-

Ektova, L. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. [Link]

-

Al-Tel, T. H., et al. (2020). Inhibitory activities of indolizine derivatives: a patent review. PubMed. [Link]

-

Shi, D., et al. (2010). Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line. PubMed. [Link]

-

Ektova, L. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. ResearchGate. [Link]

-

Gholam-Hoseini-Alamdari, S., et al. Scheme 1. Synthesis of indolizine-1-carbonitrile derivatives. ResearchGate. [Link]

- Gryko, D. T. (2025).

Sources

- 1. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jbclinpharm.org [jbclinpharm.org]

- 6. enamine.net [enamine.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. scispace.com [scispace.com]

- 14. ijcrt.org [ijcrt.org]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. SAR and pH stability of cyano-substituted epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]

- 18. researchgate.net [researchgate.net]

The Allure of the Indolizine Core: A Technical Guide to the Electronic and Optical Properties of Indolizine-2-carbonitrile

Introduction: The Indolizine Scaffold - A Privileged Heterocycle

The indolizine scaffold, a fused bicyclic heteroaromatic system comprised of a pyridine and a pyrrole ring, has garnered significant attention within the scientific community.[1] This unique electronic structure imparts a range of valuable biological activities, making it a focal point in medicinal chemistry and drug development.[2][3][4] Indolizine derivatives have been investigated for a wide array of pharmacological applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] Beyond its therapeutic potential, the conjugated 10-π electron system of the indolizine core often gives rise to intriguing photophysical properties, most notably, fluorescence.[1][3] This inherent luminescence, coupled with the scaffold's amenability to functionalization, positions indolizine derivatives as promising candidates for the development of novel fluorescent probes, advanced materials for organic light-emitting diodes (OLEDs), and therapeutic agents whose mechanisms of action are intertwined with their electronic characteristics.[1][5]

This in-depth technical guide focuses on a specific, yet pivotal, derivative: indolizine-2-carbonitrile . The introduction of a potent electron-withdrawing carbonitrile (-C≡N) group at the 2-position of the indolizine ring profoundly influences its electronic and optical properties. This guide will provide a comprehensive exploration of these properties, offering both theoretical insights and practical experimental methodologies for their characterization. The content herein is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the this compound core in their respective fields.

Electronic Properties: A Tale of Two Rings

The electronic landscape of this compound is fundamentally dictated by the interplay between the electron-rich pyrrole moiety and the electron-deficient pyridine ring. This inherent electronic dichotomy is further amplified by the presence of the electron-withdrawing carbonitrile group at the 2-position.

Molecular Orbital Analysis: The Frontier of Reactivity and Photophysics

Computational studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the electronic structure of indolizine derivatives. For the parent indolizine scaffold, DFT calculations have shown that the Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the electron-rich pyrrole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is primarily situated on the electron-deficient pyridine ring.

The introduction of the carbonitrile group at the 2-position, a strong σ- and π-electron withdrawing group, is expected to significantly lower the energy of both the HOMO and LUMO levels. This is a consequence of the inductive and mesomeric effects of the cyano group, which pull electron density from the indolizine core. The stabilization of the LUMO is anticipated to be more pronounced due to the proximity of the carbonitrile group to the pyridine ring, leading to a reduction in the HOMO-LUMO energy gap. This narrowing of the energy gap has profound implications for the molecule's optical properties, as it typically results in a bathochromic (red) shift in the absorption and emission spectra.

dot graph TD { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; HOMO [label="HOMO\n(Primarily on Pyrrole Ring)"]; LUMO [label="LUMO\n(Primarily on Pyridine Ring)"]; HOMO -- "Energy Gap" --> LUMO; subgraph "Indolizine Core" direction LR Pyrrole [label="Electron-Rich\nPyrrole Moiety", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyridine [label="Electron-Deficient\nPyridine Moiety", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end HOMO -- Localized on --> Pyrrole; LUMO -- Localized on --> Pyridine; CN [label="Electron-Withdrawing\n-C≡N Group at C2", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CN -- "Lowers Energy of" --> HOMO; CN -- "Significantly Lowers Energy of" --> LUMO; } caption: "Conceptual Diagram of Frontier Molecular Orbitals in this compound."

Optical Properties: Harnessing Light

The unique electronic structure of this compound directly translates to its characteristic optical properties, namely its absorption and fluorescence profiles.

Absorption and Emission Spectra

Indolizine derivatives generally exhibit broad absorption bands in the UV-visible region, typically ranging from 300 to 500 nm.[6] The introduction of the electron-withdrawing carbonitrile group at the 2-position is expected to modulate these characteristics. While specific high-resolution spectral data for this compound is not extensively reported, data from related derivatives suggest that the primary absorption bands arise from π-π* electronic transitions within the conjugated system.[7]

The fluorescence emission of indolizine derivatives is a key feature for many of their applications. The emission wavelength is highly sensitive to the nature and position of substituents on the indolizine core. The electron-withdrawing nature of the carbonitrile group at the 2-position is anticipated to lead to a larger Stokes shift (the difference between the absorption and emission maxima) compared to the unsubstituted indolizine. This is often indicative of a significant change in molecular geometry or electronic distribution in the excited state.

Solvatochromism: A Window into the Excited State

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a powerful tool for probing the electronic nature of the ground and excited states of a molecule.[8][9] For push-pull systems like this compound, where an electron-donating moiety (the indolizine core) is linked to an electron-withdrawing group, a positive solvatochromism is often observed. This means that the emission wavelength shifts to longer wavelengths (a red shift) as the solvent polarity increases. This phenomenon is indicative of an excited state that is more polar than the ground state, a characteristic of intramolecular charge transfer (ICT) states.[10]

| Property | Expected Influence of the 2-Carbonitrile Group |

| Absorption Maximum (λabs) | Bathochromic (red) shift compared to unsubstituted indolizine. |

| Emission Maximum (λem) | Bathochromic (red) shift, potentially more pronounced than the absorption shift. |

| Stokes Shift | Likely to be larger than in the unsubstituted parent compound. |

| Fluorescence Quantum Yield (ΦF) | Highly dependent on the specific molecular structure and solvent environment. The presence of the cyano group can either enhance or quench fluorescence. |

| Excited-State Lifetime (τ) | Dependent on the rates of radiative and non-radiative decay pathways. |

| Solvatochromism | Expected to exhibit positive solvatochromism, with a red shift in emission in more polar solvents. |

| Table 1: Predicted Influence of the 2-Carbonitrile Substituent on the Photophysical Properties of Indolizine. |

Experimental Protocols for Characterization

To rigorously characterize the electronic and optical properties of this compound, a combination of spectroscopic and computational techniques is essential.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with microwave-assisted synthesis from Morita-Baylis-Hillman adducts being a reported efficient route.[11]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A [label="Morita-Baylis-Hillman Adducts"]; B [label="Microwave Irradiation"]; C [label="this compound", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; A -> B -> C; } caption: "Simplified workflow for the synthesis of this compound."

Steady-State Spectroscopy

-

UV-Visible Absorption Spectroscopy:

-

Objective: To determine the wavelength(s) of maximum absorption (λmax) and the molar extinction coefficient (ε).

-

Protocol:

-

Prepare a series of dilute solutions of this compound in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or ethanol).

-

Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a range of approximately 250-600 nm.

-

Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient from a plot of absorbance versus concentration.

-

-

-

Fluorescence Spectroscopy:

-

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield (ΦF).

-

Protocol:

-

Using a spectrofluorometer, record the emission spectrum by exciting the sample at its λmax.

-

Record the excitation spectrum by monitoring the emission at the wavelength of maximum emission.

-

Determine the fluorescence quantum yield using the comparative method.[11] This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). The following equation is used: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (η2sample / η2ref) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

-

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; subgraph "Sample Preparation" A [label="Prepare dilute solution of\nthis compound"]; B [label="Prepare solution of\nfluorescence standard"]; end subgraph "Spectroscopic Measurements" C [label="Measure absorbance (A) at excitation wavelength"]; D [label="Measure integrated fluorescence intensity (I)"]; end subgraph "Calculation" E [label="Apply comparative quantum yield formula"]; end F [label="Fluorescence Quantum Yield (ΦF)", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; A -> C; A -> D; B -> C; B -> D; C -> E; D -> E; E -> F; } caption: "Workflow for determining fluorescence quantum yield by the comparative method."

Time-Resolved Spectroscopy

-

Objective: To measure the excited-state lifetime (τ) of the fluorescent state.

-

Protocol:

-

Utilize Time-Correlated Single Photon Counting (TCSPC) for accurate lifetime measurements in the nanosecond range.[1][12]

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) at a wavelength corresponding to the sample's absorption maximum.

-

Detect the emitted photons with a high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

-

The time difference between the excitation pulse and the arrival of the emitted photon is measured and histogrammed.

-

The resulting fluorescence decay curve is fitted to an exponential function to extract the lifetime (τ).

-

Computational Chemistry

-

Objective: To model the electronic structure, molecular orbitals, and electronic transitions of this compound.

-

Protocol:

-

Perform geometry optimization of the ground state using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Calculate the energies and visualize the distributions of the HOMO and LUMO.

-

Use Time-Dependent DFT (TD-DFT) to simulate the electronic absorption spectrum and identify the nature of the electronic transitions (e.g., π-π, n-π, ICT).

-

Optimize the geometry of the first excited state to gain insights into the changes upon photoexcitation.

-

The Role of the Carbonitrile Group: A Structure-Property Perspective

The carbonitrile group at the 2-position of the indolizine ring is a key determinant of the molecule's electronic and optical properties. As a potent electron-withdrawing group, it significantly influences the intramolecular charge distribution. This perturbation of the electronic structure is the primary reason for the anticipated red-shifted absorption and emission spectra compared to the parent indolizine.

Furthermore, the linear geometry and sp-hybridization of the carbonitrile group can influence the molecular packing in the solid state, which in turn can affect the solid-state optical properties. The cyano group's ability to participate in various non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding (with suitable donors), can also impact the photophysical behavior in different environments.

Applications and Future Directions

The distinct electronic and optical properties of this compound open doors to a range of applications:

-

Fluorescent Probes: The sensitivity of its fluorescence to the local environment (solvatochromism) makes it a promising scaffold for the development of fluorescent sensors for detecting changes in polarity, viscosity, or the presence of specific analytes.

-

Organic Electronics: The tunable electronic properties and fluorescence of indolizine derivatives make them attractive candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs).[5][12]

-

Drug Development: The indolizine core is a recognized pharmacophore. The electronic modifications introduced by the carbonitrile group can be exploited to fine-tune the binding affinity and selectivity of indolizine-based drugs to their biological targets. For instance, this compound derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase.[13][14]

Future research should focus on a more detailed experimental and computational characterization of this compound to precisely quantify its photophysical parameters. Systematic studies on the effects of different substituents at other positions of the indolizine ring, in conjunction with the 2-carbonitrile group, will enable the rational design of novel molecules with tailored electronic and optical properties for specific applications.

Conclusion

This compound represents a fascinating and versatile molecular scaffold. Its unique electronic structure, characterized by the interplay between the electron-rich indolizine core and the electron-withdrawing carbonitrile group, gives rise to a rich set of optical properties. While further detailed characterization is warranted, the available data and theoretical predictions strongly suggest its potential in the development of advanced fluorescent materials and novel therapeutic agents. This guide has provided a comprehensive overview of its core electronic and optical properties, along with the necessary experimental and computational frameworks for its in-depth investigation, thereby serving as a valuable resource for researchers and professionals in the field.

References

- The Allure of the Indolizine Core: A Technical Guide to its Photophysical Properties and Applications - Benchchem.

- Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device - PubMed.

- Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission | JACS Au - ACS Publications.

- Recent advances in the synthesis of indolizines and their π-expanded analogues.

- This compound | 153274-67-0 | DGA27467 - Biosynth.

- pH response of compound 14. (a) Photophysical properties and visible... - ResearchGate.

-

Solvatochromism as an efficient tool to study N,N-dimethylamino- and cyano substituted π-conjugated molecules with an intramolecular charge-transfer absorption - CORE. Available at: [Link]

-

Solvatochromism as an efficient tool to study N,N‐dimethylamino‐ and cyano‐substituted π‐conjugated molecules with an intramolecular charge‐transfer absorption | Request PDF - ResearchGate. Available at: [Link]

-

Time-Resolved Fluorescence | PicoQuant. Available at: [Link]

- INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article.

-

A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. Available at: [Link]

-

Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present) | Request PDF - ResearchGate. Available at: [Link]

-

Acidochromism of amino-substituted indolizine chromophores: Towards white light emission - RUIdeRA. Available at: [Link]

-

Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze - CNR-IRIS. Available at: [Link]

-

(a) Normalized emission spectra of representative compounds 12 (blue),... - ResearchGate. Available at: [Link]

-

Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - MDPI. Available at: [Link]

-

Photophysics and redox properties of aza-BODIPY dyes with electron-withdrawing groups. Available at: [Link]

-

Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9 - PMC - NIH. Available at: [Link]

-

Absorption and emission spectra of some representative... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores - Chemical Communications (RSC Publishing). Available at: [Link]

-

Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives - ResearchGate. Available at: [Link]

-

The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline - PubMed. Available at: [Link]

-

Molecular and cellular studies evaluating a potent 2-cyanoindolizine catechol diether NNRTI targeting wildtype and Y181C mutant HIV-1 reverse transcriptase - PubMed. Available at: [Link]

-

Ethyl 2-amino-1-cyanoindolizine-3-carboxylate | C12H11N3O2 | CID 556109 - PubChem. Available at: [Link]

-

Molecular and Cellular Studies Evaluating a Potent 2-Cyanoindolizine Catechol Diether NNRTI Targeting Wildtype and Y181C Mutant HIV-1 Reverse Transcriptase - PubMed Central. Available at: [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. Available at: [Link]

-

Indolizine- A Privileged Biological Scaffold - Der Pharma Chemica. Available at: [Link]

-

Influence of electron-withdrawing and electron-donating substituents on photophysical properties of azaphthalocyanines | Request PDF - ResearchGate. Available at: [Link]

-

Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy - MDPI. Available at: [Link]

-

Photophysical Properties of the Synthesized Pyrene Derivatives - ResearchGate. Available at: [Link]

-

The binatural orbitals of electronic transitions - Division of Computational Chemistry. Available at: [Link]

-

Molecules | An Open Access Journal from MDPI. Available at: [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. Available at: [Link]

-

Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates - ResearchGate. Available at: [Link]

-

Summary of the photophysical properties of compound 2 in different solvent mixtures.. Available at: [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]

- 3. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ruidera.uclm.es [ruidera.uclm.es]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Time-resolved Fluorescence | PicoQuant [picoquant.com]

- 13. Molecular and cellular studies evaluating a potent 2-cyanoindolizine catechol diether NNRTI targeting wildtype and Y181C mutant HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular and Cellular Studies Evaluating a Potent 2-Cyanoindolizine Catechol Diether NNRTI Targeting Wildtype and Y181C Mutant HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Indolizine-2-carbonitrile Scaffold

An In-Depth Technical Guide to the Historical Synthesis of Indolizine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

The indolizine nucleus, a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] As a structural isomer of the ubiquitous indole ring, it has garnered significant attention for its presence in natural alkaloids and its wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

Within the diverse family of indolizine derivatives, this compound holds a position of strategic importance. The nitrile group at the C-2 position is not merely a substituent; it is a versatile chemical handle. Its electron-withdrawing nature modulates the electronic properties of the entire ring system, and it serves as a key precursor for a multitude of functional group transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. This guide provides a comprehensive exploration of the seminal and modern synthetic methodologies developed to construct this valuable molecular architecture, focusing on the underlying reaction mechanisms and the evolution of experimental strategies.

Pillar 1: The Tschitschibabin Reaction - A Foundational Approach

One of the most classical and enduring methods for constructing the indolizine core is the Tschitschibabin (or Chichibabin) reaction.[3][4] First reported in the early 20th century, this reaction traditionally involves the base-mediated condensation of a 2-alkylpyridine derivative with an α-halocarbonyl compound.[3] The process proceeds through the initial quaternization of the pyridine nitrogen, followed by the formation of a pyridinium ylide intermediate which undergoes an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic indolizine ring.[3][5][6]

The synthesis of indolizines via the Tschitschibabin reaction is a multi-step process initiated by the formation of a pyridinium salt. A base then deprotonates the α-carbon of the 2-alkyl substituent, generating a reactive pyridinium ylide. This ylide undergoes an intramolecular cyclization, attacking the carbonyl group, followed by dehydration to furnish the final aromatic indolizine.

Caption: General mechanism of the Tschitschibabin Reaction.

While historically significant, the direct synthesis of this compound using the classical Tschitschibabin approach can be challenging due to the specific reagents required. However, modifications and related strategies have been developed to introduce the desired functionality.[4]

Pillar 2: 1,3-Dipolar Cycloaddition - A Versatile and Dominant Strategy

The most powerful and widely employed strategy for synthesizing functionalized indolizines, including the 2-carbonitrile derivative, is the [3+2] or 1,3-dipolar cycloaddition reaction.[1][7] This method relies on the reaction between a pyridinium ylide (the 1,3-dipole) and an electron-deficient alkene or alkyne (the dipolarophile).[1] The choice of the dipolarophile is critical as it directly dictates the substitution pattern on the newly formed five-membered ring of the indolizine.

Mechanism of Formation: The reaction is typically a two-step, one-pot procedure. First, the pyridinium ylide is generated in situ from a corresponding pyridinium salt using a base. This highly reactive ylide then rapidly undergoes a cycloaddition with a suitable dipolarophile. When an alkene is used, the initial cycloadduct is a tetrahydroindolizine, which must be oxidized in a subsequent step to yield the aromatic indolizine.[8]

To synthesize this compound, an alkene bearing at least one cyano group is required. A common and effective choice is fumaronitrile or maleonitrile, which can lead to dicyano-substituted indolizines, or other activated cyano-alkenes.

Caption: Workflow for indolizine synthesis via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol: 1,3-Dipolar Cycloaddition

The following protocol is a representative example for the synthesis of an indolizine-1,2-dicarbonitrile derivative, illustrating the general principles that can be adapted for other 2-carbonitrile targets.[9]

Objective: To synthesize 3-(4-bromobenzoyl)-indolizine-1,2-dicarbonitrile.

Materials:

-

Pyridine

-

2-bromo-1-(4-bromophenyl)ethan-1-one

-

Fumaronitrile

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Quaternization: In a round-bottom flask, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1 mmol) in DMF. Add pyridine (1.2 mmol) and stir the mixture at room temperature for 2 hours to form the pyridinium salt intermediate.

-

Ylide Generation and Cycloaddition: To the solution containing the pyridinium salt, add fumaronitrile (1.1 mmol). Slowly add triethylamine (1.5 mmol) dropwise to the stirring solution. The color of the reaction mixture will typically change, indicating the formation of the pyridinium ylide and subsequent reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water. The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield the pure indolizine derivative.

Pillar 3: Modern Catalytic and Advanced Methodologies

While the Tschitschibabin and 1,3-dipolar cycloaddition reactions are historical mainstays, the desire for greater efficiency, milder conditions, and broader substrate scope has driven the development of modern synthetic routes.[1]

Transition Metal-Catalyzed Syntheses

Various transition metals, including copper, palladium, gold, and rhodium, have been employed to catalyze the formation of the indolizine ring system.[1][8][10]

-

Copper Catalysis: Copper-catalyzed methods often involve the cyclization of 2-(2-enynyl)pyridines with various nucleophiles.[11] This approach allows for the atom-economical construction of the indolizine core under mild conditions. By carefully designing the enynylpyridine substrate, specific substitution patterns can be achieved.

-

Palladium Catalysis: Palladium catalysts are frequently used in tandem cross-coupling and cyclization reactions.[8] For instance, a one-pot Sonogashira coupling followed by cycloisomerization of a 2-halopyridine with a terminal alkyne can provide a direct route to functionalized indolizines.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. A notable modern synthesis produces this compound in good to high yields (70-81%) in a single step from Morita-Baylis-Hillman (MBH) adducts.[12] This method offers significant advantages in terms of reduced reaction times and often cleaner reaction profiles compared to conventional heating.

Cascade Reactions